D-Galactose-4-d
Overview
Description
D-Galactose-4-d is an aldohexose that serves as an energy source and a crucial element in glycolipids and glycoproteins . It undergoes enzymatic conversion into D-glucose for metabolism or polysaccharide storage, representing a C-4 epimer of glucose .
Synthesis Analysis
An efficient two-step protocol has been developed to access a diethanolamine (DEA) boronate ester derivative of monosaccharide D-galactose . The starting material is 1,2:5,6-di- -isopropylidene-α-d-glucofuranose .Molecular Structure Analysis
The molecular structure of D-Galactose-4-d can be found in various databases .Chemical Reactions Analysis
D-Galactose-4-d undergoes various chemical reactions. For instance, UDP-galactose 4-epimerase catalyzes the interconversion of UDP-galactose and UDP-glucose during normal galactose metabolism . A key structural feature in the proposed reaction mechanism for the enzyme is the rotation of a 4′-ketopyranose intermediate within the active site pocket .Physical And Chemical Properties Analysis
D-Galactose-4-d has a molecular weight of 181.16 g/mol . It is a C4 epimer of glucose and is easily soluble in water and slightly soluble in ethanol and glycerol .Scientific Research Applications
Metabolism and Genetic Disorders : D-Galactose is crucial in the Leloir pathway for galactose metabolism. Defects in enzymes like galactokinase, uridylyltransferase, or epimerase, involved in this pathway, can lead to galactosemia, a genetic disorder. These enzymes have been extensively studied for their roles in normal metabolism and disease states (Holden, Rayment, & Thoden, 2003).
Microbial Interactions : In bacteria like Escherichia coli, D-Galactose binds to specific proteins, playing a role in chemotaxis towards sugars and high-affinity transport. The molecular structures of these proteins provide insights into sugar-binding specificity (Vyas, Vyas, & Quiocho, 1988).
Aging Research : D-Galactose has been used in aging research, especially in animal models. Studies have shown that it can induce aging alterations in the male reproductive system, affecting parameters like sperm count and hormone levels (Ahangarpour, Oroojan, & Heidari, 2014).
Enzyme Modification for Industrial Applications : Efforts to modify enzymes like galactose oxidase to introduce new functionalities, such as glucose 6-oxidase activity, have implications for food, pharmaceutical, and materials applications (Sun, Bulter, Alcalde, Petrounia, & Arnold, 2002).
Biotechnological Processes : D-Galactose's role in biotechnological processes, particularly in microbial fermentation and enzyme-catalyzed conversion for biofuel production and sweetener production, is significant. Its abundance in nature makes it a valuable resource for these applications (Chen, Xu, Wu, Guang, Zhang, & Mu, 2021).
Neurological Research : Studies on mice have shown that D-Galactose can induce neurodegeneration, making it a useful model for studying aging-related neurological conditions. Exercise has been found to mitigate these effects, providing insights into potential therapies (Li, Xu, Shen, Li, Gao, & Wei, 2016).
Future Directions
D-Galactose-4-d has been used in various studies related to ageing and age-related diseases . It has been suggested that using a mild model of D-galactose administration could simulate the point where oxidative stress starts to overwhelm the endogenous antioxidant response and where a pro-inflammatory phenotype switch manifests . Future research may focus on improving the bioconversion of D-galactose to D-tagatose .
properties
IUPAC Name |
(3R,4S,5R,6R)-5-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-FDDJWOOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1([C@H](OC([C@@H]([C@H]1O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Galactose-4-d |
Citations
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